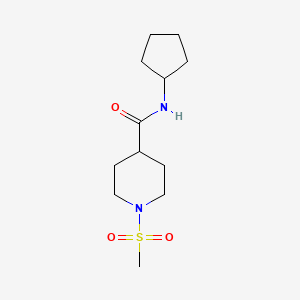![molecular formula C17H18N2O3 B5880357 N-[2-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5880357.png)
N-[2-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide, commonly known as NAPA, is a synthetic compound that belongs to the family of acetanilide derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
作用机制
The exact mechanism of action of NAPA is not fully understood. However, it is believed to exert its analgesic and anti-inflammatory effects by inhibiting the production of prostaglandins, which are known to play a key role in pain and inflammation. NAPA has also been shown to inhibit the growth of bacterial cells by disrupting their cell wall synthesis.
Biochemical and Physiological Effects:
NAPA has been shown to have minimal toxicity and is well-tolerated in animal models. It is rapidly absorbed after oral administration and has a half-life of approximately 2 hours. NAPA is primarily metabolized in the liver and excreted in the urine. It has been shown to have no significant effect on the cardiovascular and respiratory systems.
实验室实验的优点和局限性
NAPA has several advantages for use in lab experiments. It is readily available, easy to synthesize, and has a relatively low cost. Additionally, NAPA has a wide range of potential applications, making it a versatile compound for scientific research. However, NAPA has some limitations, including its low solubility in water, which can make it difficult to work with in some experiments.
未来方向
There are several future directions for research on NAPA. One potential area of investigation is its potential as an anticancer agent. NAPA has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its efficacy in vivo. Additionally, NAPA has shown potential as a corrosion inhibitor in the oil and gas industry, and further research is needed to optimize its performance in this application. Finally, NAPA may have potential as a material for drug delivery systems, and further studies are needed to investigate its properties in this context.
Conclusion:
In conclusion, N-[2-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide is a synthetic compound with a wide range of potential applications in various fields. Its synthesis method is relatively simple, and it has been extensively studied for its potential as an analgesic, anti-inflammatory, and antimicrobial agent. NAPA has minimal toxicity and is well-tolerated in animal models. However, it has some limitations, including its low solubility in water. There are several future directions for research on NAPA, including its potential as an anticancer agent, corrosion inhibitor, and material for drug delivery systems.
合成方法
NAPA can be synthesized by the reaction of 2-aminophenylacetamide with 4-methylphenol in the presence of acetic anhydride and a catalyst such as sulfuric acid. The reaction takes place under reflux conditions and yields NAPA as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学研究应用
NAPA has shown promising results in various scientific research applications. It has been extensively studied for its potential as an analgesic and anti-inflammatory agent. NAPA has also been investigated for its antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, NAPA has been explored for its potential as a corrosion inhibitor in the oil and gas industry.
属性
IUPAC Name |
N-(2-acetamidophenyl)-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-7-9-14(10-8-12)22-11-17(21)19-16-6-4-3-5-15(16)18-13(2)20/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQFIKCTJBKNLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N'-[(3,4-diethoxybenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5880307.png)

![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5880327.png)


![N-({[3-(methylthio)phenyl]amino}carbonothioyl)nicotinamide](/img/structure/B5880343.png)
![3,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5880360.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5880361.png)
![benzyl [2-(cyclooctylamino)-2-oxoethyl]carbamate](/img/structure/B5880369.png)

